molecular formula C11H13FO3 B7844811 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane

Cat. No.: B7844811
M. Wt: 212.22 g/mol
InChI Key: MSZWMFTYHQCYMD-UHFFFAOYSA-N
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Description

2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane is an organic compound that features a dioxolane ring and a fluoro-phenoxyethyl group. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-ethanediol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Catalysts such as zirconium tetrachloride (ZrCl4) can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4, CrO3

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Nucleophiles: RLi, RMgX, RCuLi, NaOCH3

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluoro-phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dioxolane ring provides stability and resistance to metabolic degradation, enhancing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Fluoro-phenoxy)ethyl]1,3-dioxolane is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in medicinal chemistry for the development of fluorinated drugs with improved pharmacokinetic properties .

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c12-9-1-3-10(4-2-9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZWMFTYHQCYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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